(R)-3-Methyl-4-[4-(1-methyl-5-pyrazolyl)-8-(5-pyrazolyl)-1,7-naphthyridin-2-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Elimusertib, also known as BAY1895344, is a novel small-molecule inhibitor of the ataxia telangiectasia and Rad3-related protein (ATR). ATR is a serine/threonine-protein kinase involved in the DNA damage response and repair pathways. Elimusertib has shown promising antitumor activity in various preclinical and clinical studies, particularly in cancers with specific DNA damage repair deficiencies .
準備方法
The synthetic routes and reaction conditions for elimusertib are not extensively detailed in publicly available literature. it is known that elimusertib is an orally available compound, suggesting that its synthesis involves steps to ensure bioavailability and stability . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .
化学反応の分析
Elimusertib primarily undergoes reactions typical of small-molecule inhibitors, including:
Oxidation: Elimusertib may undergo metabolic oxidation in the liver, mediated by cytochrome P450 enzymes.
Reduction: While reduction reactions are less common for elimusertib, they may occur under specific conditions.
Substitution: Elimusertib can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH environments.
科学的研究の応用
Elimusertib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study ATR inhibition and its effects on DNA damage response pathways.
Biology: Investigated for its role in cellular processes involving DNA repair and replication stress.
Medicine: Under clinical investigation for the treatment of various cancers, particularly those with DNA damage repair deficiencies such as uterine leiomyosarcoma and pediatric solid tumors
作用機序
Elimusertib exerts its effects by selectively binding to and inhibiting the activity of ATR. This inhibition prevents ATR-mediated signaling, which is crucial for the activation of DNA damage checkpoints and repair pathways. By disrupting these processes, elimusertib induces apoptosis in tumor cells that overexpress ATR or have specific DNA damage repair deficiencies . The molecular targets and pathways involved include the ATR-Chk1 pathway, which is essential for cell cycle regulation and DNA repair .
類似化合物との比較
Elimusertib is part of a class of ATR inhibitors that includes other compounds such as ceralasertib (AZD6738) and berzosertib (M6620). Compared to these similar compounds, elimusertib has shown unique properties, including:
Selectivity: Elimusertib selectively inhibits ATR with high specificity, reducing off-target effects.
Clinical Efficacy: Elimusertib has shown promising results in clinical trials, particularly in cancers with specific DNA damage repair deficiencies
Similar compounds include:
Ceralasertib (AZD6738): Another ATR inhibitor with similar mechanisms of action and clinical applications.
Berzosertib (M6620): An ATR inhibitor that has shown efficacy in combination with other therapies in clinical trials.
特性
分子式 |
C20H21N7O |
---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine |
InChI |
InChI=1S/C20H21N7O/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25) |
InChIキー |
YBXRSCXGRPSTMW-UHFFFAOYSA-N |
正規SMILES |
CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。